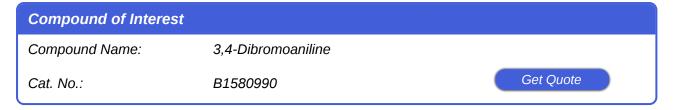


# A Technical Guide to the Physicochemical Properties of 3,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **3,4-Dibromoaniline** is an aromatic amine of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and dye manufacturing.[1] Its chemical reactivity is largely dictated by the amino group and the two bromine substituents on the benzene ring. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of **3,4-Dibromoaniline**, supplemented with detailed experimental protocols for their determination.

### **Chemical and Physical Properties**

**3,4-Dibromoaniline** is a beige solid at room temperature.[1] The presence of two heavy bromine atoms significantly increases its molecular weight and influences its melting and boiling points compared to unsubstituted aniline. The hydrophobic nature of the dibrominated benzene ring leads to limited solubility in aqueous solutions, while it remains soluble in various organic solvents.[1][2]

Table 1: Physicochemical Properties of **3,4-Dibromoaniline** 



Property	Value	Source
IUPAC Name	3,4-dibromoaniline	[3]
CAS Number	615-55-4	[3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N	[3][4][5]
Molecular Weight	250.92 g/mol	[3][4][5]
Appearance	Beige solid	[1]
Melting Point	78-82 °C	[1]
Boiling Point	288.3 °C (at 760 mmHg)	[1]
logP (Octanol/Water)	2.794 (Calculated)	[4]
Water Solubility	log10WS = -3.43 (mol/L) (Calculated)	[4]
Enthalpy of Fusion	20.33 kJ/mol (Calculated)	[4]
Enthalpy of Vaporization	56.06 kJ/mol (Calculated)	[4]

## **Spectroscopic Profile**

The structural features of **3,4-Dibromoaniline** give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Table 2: Spectroscopic Data for **3,4-Dibromoaniline** 

Technique	Method	Source
¹H NMR	BRUKER AC-300	[3]
FTIR	Film (cast from CHCl₃)	[3]
GC-MS	Electron Ionization	[3][6][7]

• Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum provides information about the electronic environment of the protons on the aromatic ring. The



chemical shifts are influenced by the electron-donating amino group and the electronwithdrawing bromine atoms.[8]

- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the
  characteristic vibrational frequencies of the molecule's functional groups.[9] Key absorptions
  for 3,4-Dibromoaniline include N-H stretching vibrations from the primary amine and C-Br
  stretching vibrations.[3][5]
- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of <sup>79</sup>Br and <sup>81</sup>Br) results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.[3]
- UV-Vis Spectroscopy: Aromatic amines exhibit characteristic π → π\* transitions in the
  ultraviolet region.[10] The specific absorption maxima can be determined by dissolving the
  compound in a suitable solvent and measuring its absorbance spectrum.[11]

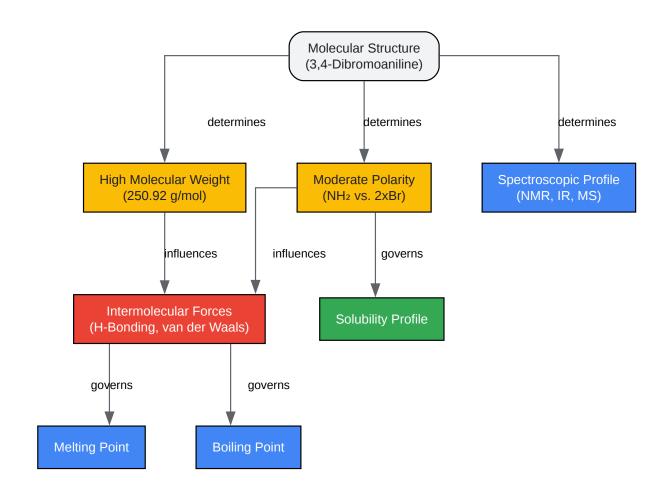
#### **Experimental Protocols & Workflows**

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters.

## Logical Relationship of Molecular Structure to Physicochemical Properties

The chemical structure of **3,4-dibromoaniline** directly dictates its physical and chemical behaviors. The interplay between the aniline core, the electron-donating amino group, and the bulky, electron-withdrawing bromine atoms determines its intermolecular forces, which in turn govern properties like melting point, boiling point, and solubility.



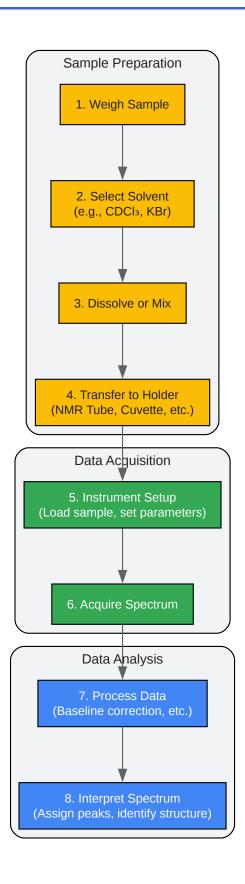












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